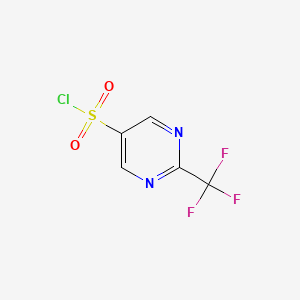
2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, along with a sulfonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(Trifluoromethyl)pyrimidine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The trifluoromethyl group can participate in oxidation and reduction reactions, altering the electronic properties of the pyrimidine ring.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions with this compound.
Oxidizing Agents: Peroxides and other oxidizing agents can be used to modify the trifluoromethyl group.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group can influence the electronic properties of the pyrimidine ring, affecting its interactions with biological targets and other molecules. The sulfonyl chloride group is highly reactive, enabling the compound to participate in a wide range of chemical reactions .
Comparación Con Compuestos Similares
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group.
Uniqueness: 2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride is unique due to the combination of the trifluoromethyl group and the sulfonyl chloride group on a pyrimidine ring. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
1823366-80-8 |
|---|---|
Fórmula molecular |
C5H2ClF3N2O2S |
Peso molecular |
246.60 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)pyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C5H2ClF3N2O2S/c6-14(12,13)3-1-10-4(11-2-3)5(7,8)9/h1-2H |
Clave InChI |
XJCMEKCFFUNUFB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)C(F)(F)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















